N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylmethanesulfonamide
Description
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a 1,2,4-oxadiazole core substituted with a (4-methoxyphenoxy)methyl group. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and hydrogen-bonding capacity, which enhances interactions with biological targets . The sulfonamide moiety (-SO₂NH-) is a hallmark of enzyme inhibitors, particularly those targeting carbonic anhydrases, cyclooxygenases, or proteases. The 4-methoxyphenoxy group may confer improved lipophilicity and membrane permeability compared to non-substituted phenyl derivatives .
Properties
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-24-15-7-9-16(10-8-15)25-12-17-20-18(26-21-17)11-19-27(22,23)13-14-5-3-2-4-6-14/h2-10,19H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOHCNWTMPBZIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylmethanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a 1,2,4-oxadiazole ring and a methanesulfonamide moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 389.4 g/mol. The presence of functional groups such as the methoxyphenoxy and sulfonamide suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 389.4 g/mol |
| CAS Number | 1226450-95-8 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes.
- Receptor Binding : It may exhibit binding affinity to certain receptors, potentially modulating signaling pathways related to inflammation or cancer progression.
Biological Activity Studies
Research has been conducted to evaluate the biological activity of this compound through various methodologies:
In Vitro Studies
In vitro assays have demonstrated the potential anticancer properties of the compound by assessing its cytotoxic effects on cancer cell lines. For example:
- Cell Viability Assays : Using MTT or XTT assays, researchers found that the compound significantly reduced cell viability in various cancer cell lines compared to control groups.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound:
- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in reduced tumor size compared to untreated controls, indicating potential antitumor activity.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that this compound showed significant inhibition against breast cancer cell lines (MCF7), with IC50 values indicating potent activity.
- Anti-inflammatory Effects : Another study demonstrated that the compound could reduce pro-inflammatory cytokines in vitro, suggesting potential use in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylmethanesulfonamide can be contextualized against the following analogs:
Structural Analogues with Heterocyclic Cores
Substituent-Driven Functional Differences
- 4-Methoxyphenoxy vs. 4-Fluorophenyl: The methoxy group in the target compound improves solubility relative to the electron-withdrawing fluorine in ’s analog, which may prioritize membrane penetration over polar interactions .
- Heterocycle Variations : Triazole-containing analogs () may exhibit divergent pharmacokinetics compared to oxadiazoles due to differences in metabolic stability and ring polarity .
Patent-Based Comparators
A patented imidazolidine-oxadiazole sulfonamide derivative () incorporates a morpholinoethyl group and trifluoromethylphenyl substituent, suggesting a focus on prolonged half-life and CNS penetration. This contrasts with the target compound’s simpler substituents, which may prioritize oral bioavailability .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s oxadiazole core is synthetically tractable via cyclization reactions, whereas thiophene-containing analogs () require more complex heterocyclic assembly .
- Therapeutic Potential: Sulfonamide-oxadiazole hybrids are frequently explored as anti-inflammatory or anticancer agents. The methoxyphenoxy group in the target compound aligns with trends in COX-2 inhibitor design .
- Limitations : Direct pharmacological comparisons are hindered by the absence of explicit activity data in the provided evidence. Further studies on enzyme inhibition assays (e.g., IC₅₀ values) and ADMET profiling are needed.
Preparation Methods
Amidoxime Formation
The 1,2,4-oxadiazole ring is typically synthesized from amidoximes, which are prepared by reacting nitriles with hydroxylamine hydrochloride under basic conditions:
$$
\text{R-CN} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{NaHCO}3, \text{EtOH}} \text{R-C(=N-OH)NH}_2
$$
For this compound, the nitrile precursor would be designed to later accommodate the 4-methoxyphenoxymethyl group.
Cyclization with Carboxylic Acid Derivatives
The amidoxime undergoes cyclization with a carboxylic acid derivative (e.g., ethyl chloroacetate) to form the 1,2,4-oxadiazole ring:
$$
\text{R-C(=N-OH)NH}_2 + \text{ClCOOR'} \xrightarrow{\text{reflux, EtOH}} \text{1,2,4-Oxadiazole} + \text{byproducts}
$$
Example Conditions :
- Solvent: Ethanol or acetone
- Temperature: Reflux (~78°C for ethanol)
- Catalyst: None required (atom-economical)
- Yield: 70–85% after recrystallization
Functionalization of the Oxadiazole Ring
Introduction of the 4-Methoxyphenoxymethyl Group
The 3-position of the oxadiazole is functionalized via nucleophilic substitution. A chloromethyl intermediate reacts with 4-methoxyphenol under basic conditions:
$$
\text{Oxadiazole-CH}2\text{Cl} + \text{4-MeO-C}6\text{H}4\text{OH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Oxadiazole-CH}2\text{O-C}6\text{H}4\text{OMe} + \text{KCl}
$$
Optimization Notes :
Amination at the 5-Position
The methyl group at the 5-position is introduced via reductive amination or direct alkylation. A common approach involves reacting the oxadiazole with benzylamine derivatives:
$$
\text{Oxadiazole-CH}2\text{Br} + \text{NH}2\text{R} \xrightarrow{\text{Et}3\text{N}, \text{THF}} \text{Oxadiazole-CH}2\text{NHR}
$$
For the target compound, R corresponds to the sulfonamide precursor.
Sulfonamide Coupling
The primary amine intermediate is sulfonylated using phenylmethanesulfonyl chloride under Schotten-Baumann conditions:
$$
\text{Oxadiazole-CH}2\text{NH}2 + \text{PhCH}2\text{SO}2\text{Cl} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{Oxadiazole-CH}2\text{NHSO}2\text{CH}_2\text{Ph}
$$
Critical Parameters :
- Temperature : 0–5°C to minimize hydrolysis of the sulfonyl chloride.
- Base : Aqueous NaOH neutralizes HCl byproduct.
- Yield : 80–90% after extraction and drying.
Purification and Characterization
Recrystallization
Crude products are purified via recrystallization from ethanol or ethyl acetate/hexane mixtures, achieving >95% purity.
Spectroscopic Validation
Comparative Analysis of Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
